molecular formula C12H11NO3 B109333 (3-Formyl-2-methyl-indol-1-yl)-acetic acid CAS No. 432001-45-1

(3-Formyl-2-methyl-indol-1-yl)-acetic acid

Cat. No. B109333
CAS RN: 432001-45-1
M. Wt: 217.22 g/mol
InChI Key: SPDRKMLFDFIREG-UHFFFAOYSA-N
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Description

(3-Formyl-2-methyl-indol-1-yl)-acetic acid (FMA) is an organic compound belonging to the family of carboxylic acids. It is a colorless, water-soluble compound with a molecular weight of 204.2 g/mol. FMA has been studied extensively in the past few decades due to its potential applications in various fields, such as drug synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis of Novel Compounds

  • A study by Ghandi et al. (2012) detailed the preparation of 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid for use in a one-pot, three-component Ugi reaction. This process yielded novel substituted indoloketopiperazine derivatives, demonstrating the compound's utility in synthesizing complex molecules with potential biological activity Ghandi, Zarezadeh, & Taheri, 2012.

Bioorganic and Medicinal Applications

  • Ilić et al. (2005) introduced derivatives of indole-3-acetic acid for creating novel research tools, including immobilized and carrier-linked forms. These derivatives could be linked to proteins like bovine serum albumin and biotin, enabling the development of biochemical tags and probes for biological studies, illustrating the compound's versatility in bioorganic research Ilić et al., 2005.

Chemical Synthesis Techniques

  • Research by Reddy et al. (2012) reported the intramolecular Ugi reaction of 2-(2-formyl-1H-indol-1-yl)acetic acid, producing N-alkyl-3-oxo-2-aryl-1,2,3,4-tetrahydropyrazino[1,2-a]indole-1-carboxamides. This highlights the compound's role in enabling new synthetic pathways for generating pharmacologically relevant structures Reddy, Dey, Yadav, & Sridhar, 2012.

Antioxidant Evaluation

  • Naik, Kumar, and Harini (2011) investigated indole-3-acetic acid analogues for their antioxidant activities, demonstrating the potential of these compounds in developing antioxidant agents. This underscores the relevance of indole derivatives in medicinal chemistry, particularly for their oxidative stress mitigation properties Naik, Kumar, & Harini, 2011.

Development of Heterocyclic Compounds

  • Boraei et al. (2020) synthesized a series of compounds by linking indole with other heterocycles, illustrating the compound's utility in creating structurally diverse and potentially biologically active heterocyclic systems. This research contributes to the exploration of novel therapeutic agents Boraei, Sarhan, Yousuf, & Barakat, 2020.

properties

IUPAC Name

2-(3-formyl-2-methylindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-10(7-14)9-4-2-3-5-11(9)13(8)6-12(15)16/h2-5,7H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDRKMLFDFIREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355579
Record name (3-Formyl-2-methyl-1H-indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801531
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(3-Formyl-2-methyl-indol-1-yl)-acetic acid

CAS RN

432001-45-1
Record name (3-Formyl-2-methyl-1H-indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-formyl-2-methyl-1H-indol-1-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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